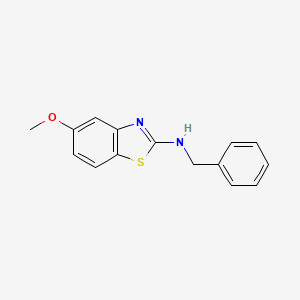

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine

Vue d'ensemble

Description

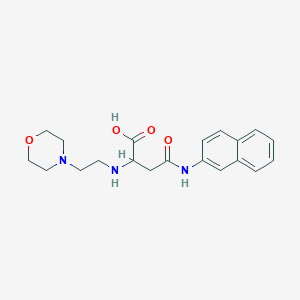

“N-benzyl-5-methoxy-1,3-benzothiazol-2-amine” is a chemical compound with the CAS Number: 878061-41-7 . It has a molecular weight of 270.35 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-benzyl-5-methoxy-1,3-benzothiazol-2-amine”, has been a subject of interest in recent years . A variety of methods have been developed, including one-pot multicomponent reactions with the participation of 2-aminobenzothiazole . These reactions often proceed in the absence of a solvent, with water being used as a non-toxic and widely available solvent . Catalytic reactions are prioritized, allowing to reduce the impact on the environment .Molecular Structure Analysis

The molecular structure of “N-benzyl-5-methoxy-1,3-benzothiazol-2-amine” is represented by the Inchi Code: 1S/C15H14N2OS/c1-18-12-7-8-14-13 (9-12)17-15 (19-14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3, (H,16,17) .Physical And Chemical Properties Analysis

“N-benzyl-5-methoxy-1,3-benzothiazol-2-amine” is a solid compound . It has a molecular weight of 270.35 . The Inchi Code for the compound is 1S/C15H14N2OS/c1-18-12-7-8-14-13 (9-12)17-15 (19-14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3, (H,16,17) .Applications De Recherche Scientifique

Antimicrobial Activity

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine derivatives have demonstrated promising antimicrobial properties. Researchers have explored their effectiveness against bacteria and fungi, making them potential candidates for novel antibiotics and antifungal agents .

Herbicidal Activity

Interestingly, N-benzyl-5-methoxy-1,3-benzothiazol-2-amine analogs were discovered during a random screening program for herbicidal activity. These compounds interfere with the biosynthesis of β-carotene in plants, leading to a bleaching effect on newly grown leaves .

Metal Chelates and Medicinal Role

Aminothiazole-containing Schiff bases, including those derived from N-benzyl-5-methoxy-1,3-benzothiazol-2-amine, have been synthesized and studied for their metal chelation properties. Theoretical exploration and experimental studies provide insights into their potential medicinal applications .

Biological and Clinical Applications

Indole derivatives, such as N-benzyl-5-methoxy-1,3-benzothiazol-2-amine, are of wide interest due to their diverse biological activities. While not directly related to the benzothiazole moiety, indole compounds play crucial roles as plant hormones (e.g., indole-3-acetic acid) and have various pharmacological applications .

Orientations Futures

Benzothiazoles, including “N-benzyl-5-methoxy-1,3-benzothiazol-2-amine”, are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . Due to their wide range of biological activities, research and development in medicinal chemistry and pharmacology based on benzothiazole derivatives have become especially relevant . Future research may focus on the development of targeted synthesis of benzothiazole analogs .

Propriétés

IUPAC Name |

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-18-12-7-8-14-13(9-12)17-15(19-14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIIQWUVDVGXOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401325508 | |

| Record name | N-benzyl-5-methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678070 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine | |

CAS RN |

878061-41-7 | |

| Record name | N-benzyl-5-methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-Dihydroxypropyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431669.png)

![N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Hydrochloride](/img/structure/B2431674.png)

![1-[2-(Dimethylamino)-2-pyridin-3-ylethyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B2431679.png)

![(E)-1-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)naphthalen-2-ol](/img/structure/B2431685.png)

![(5E)-5-[(4-chlorophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2431690.png)